2-(2-Isopropylphenoxy)-2-methylpropanoic acid 2-(2-Isopropylphenoxy)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 669726-38-9
VCID: VC2330104
InChI: InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15)
SMILES: CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

2-(2-Isopropylphenoxy)-2-methylpropanoic acid

CAS No.: 669726-38-9

Cat. No.: VC2330104

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Isopropylphenoxy)-2-methylpropanoic acid - 669726-38-9

Specification

CAS No. 669726-38-9
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid
Standard InChI InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15)
Standard InChI Key SUUDZJXMAQKEGM-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O
Canonical SMILES CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O

Introduction

2-(2-Isopropylphenoxy)-2-methylpropanoic acid is an organic compound with a unique structure, featuring a phenoxy group attached to a branched propanoic acid. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 226.28 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid can be achieved through several methods, depending on available starting materials and desired yields. These methods typically involve reactions that form the phenoxy linkage and introduce the carboxylic acid functionality.

Biological Activity and Applications

Research indicates that 2-(2-Isopropylphenoxy)-2-methylpropanoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its role as a herbicide. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Application AreaDescription
PharmaceuticalsPotential anti-inflammatory properties
AgrochemicalsHerbicidal activity

Interaction Studies

Interaction studies have shown that 2-(2-Isopropylphenoxy)-2-methylpropanoic acid interacts with various biological targets, including enzymes involved in inflammatory pathways. These interactions are critical for understanding its mechanism of action and potential side effects when applied in therapeutic contexts.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(2-Isopropylphenoxy)-2-methylpropanoic acid. These include:

Compound NameMolecular FormulaUnique Features
2-(4-tert-Butylphenoxy)-2-methylpropanoic acidC14H20O3Contains a tert-butyl group enhancing lipophilicity
4-IsopropylphenolC10H14OLacks the carboxylic acid functionality
4-Methyl-2-phenoxybutanoic acidC12H16O3Different carbon chain length

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid due to its specific structural features and functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator